molecular formula C12H16FNO B1531842 (3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine CAS No. 2165499-52-3

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

Cat. No. B1531842
CAS RN: 2165499-52-3
M. Wt: 209.26 g/mol
InChI Key: YTWWLHAUFMREQP-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to simpler precursors .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include information about the compound’s reactivity, selectivity, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Fluorinated Compounds in Drug Design

Fluorinated compounds, such as those containing the fluorooxolane moiety, are of significant interest in drug design and medicinal chemistry. The introduction of a fluorine atom into organic compounds can profoundly influence their biological activity, metabolic stability, and membrane permeability. This characteristic makes fluorinated compounds highly valuable in the development of pharmaceuticals. For instance, fluoroalkylation reactions are critical for incorporating fluorinated groups into drug molecules, enhancing their pharmacokinetic and pharmacodynamic properties (Song et al., 2018).

Amine-Functionalized Sorbents for Environmental Applications

Amine functionalities, such as those in "(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine," play a crucial role in environmental science, particularly in pollutant removal. Amine-functionalized sorbents have been extensively researched for their ability to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to efficiently capture PFAS, demonstrating the potential of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Analytical Methods Involving Amines

Compounds with amine groups are central to various analytical methods, particularly in the detection and quantification of biogenic amines in foods. These methods are vital for food safety and quality control, as biogenic amines can indicate spoilage and potential toxicity. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly employed, often involving pre- or post-column derivatization to enhance detection sensitivity (Önal, 2007).

Organic Synthesis and Catalysis

The structural complexity and functional diversity of "(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine" suggest its potential utility in organic synthesis and catalysis. For example, reductive amination is a fundamental reaction in organic chemistry for the synthesis of amines from aldehydes or ketones. This reaction often requires catalysts to activate reducing agents, highlighting the importance of studying various amine compounds and their reactivity (Irrgang & Kempe, 2020).

Safety And Hazards

Safety and hazard information can include the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

properties

IUPAC Name

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-9-5-3-4-6-11(9)14-12-8-15-7-10(12)13/h3-6,10,12,14H,2,7-8H2,1H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWLHAUFMREQP-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Reactant of Route 3
Reactant of Route 3
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Reactant of Route 4
Reactant of Route 4
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Reactant of Route 5
Reactant of Route 5
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine
Reactant of Route 6
(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.